molecular formula C8H10O3 B1194139 2,5-Furandione, polymer with 2-methyl-1-propene CAS No. 26426-80-2

2,5-Furandione, polymer with 2-methyl-1-propene

Cat. No. B1194139
CAS RN: 26426-80-2
M. Wt: 154.16 g/mol
InChI Key: RPOCFUQMSVZQLH-UHFFFAOYSA-N
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Description

2,5-Furandione, polymer with 2-methyl-1-propene, is a complex substance with multiple components. It is also known as 2,5-Furandione, polymer with ethene and 1-propene . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .


Synthesis Analysis

The synthesis of 2,5-Furandione, polymer with 2-methyl-1-propene, is typically achieved through an in situ polymerization reaction. The 2,5-Furandione monomer and an appropriate polymerization initiator are added to the reaction system, and the mixture is heated to a certain temperature to initiate the polymerization reaction, forming the polymer .

Scientific Research Applications

  • Biobased Polyesters for Food Packaging : Synthesis of new biobased furanoate polyesters with potential use in food packaging applications was explored. These include poly(isosorbide furanoate), poly(methyl-propylene furanoate), and poly(1,4-cyclohexane-dimethylene 2,5-furanoate), synthesized using 2,5-furandicarboxylic acid and diols like 2-methyl-1,3-propanediol (Terzopoulou et al., 2017).

  • Thermal and Mechanical Properties : Research on bio-based poly(propylene-co-2-methyl-1,3-propanediol 2,5-furandicarboxylate) copolyesters revealed how the substituent group affects thermal behavior, mechanical properties, and gas barrier properties (Yang et al., 2019).

  • Environmental Applications : Furandiones, products of photooxidation of VOCs like toluene, contribute to secondary organic aerosol. A study developed a method for the quantitative analysis of furandiones in fine particulate matter, aiding in assessing anthropogenic sources in ambient aerosol (Al-Naiema et al., 2017).

  • Bio-Based Biodegradable Polymers : Research on furandioate-adipate copolyesters, as potential replacements for fossil-derived polymers, showed that using methyl-branched diols increases the thermal glass transition temperature and alters material strength, hydrophobicity, and enzymatic hydrolysis rates (Little et al., 2020).

  • Polyester Blend Properties : The study on polymer blends comprised of furan-based polyesters with different methylene groups in repeat units indicated dynamic homogeneity or heterogeneity depending on the backbone structure. This has implications for compatibility in blend applications (Poulopoulou et al., 2019).

  • Renewable Copolymers with Refined Thermal Properties : Incorporation of renewable soft moieties like poly(ethylene glycol) in PBF-based structures improved processing features, such as lower melting temperature and higher thermal stability, expanding the application scope of these copolymers (Sousa et al., 2017).

  • Packaging Applications : A study on poly(ethylene 2,5-furandicarboxylate) (PEF) synthesis explored direct esterification stages of 2,5-furandicarboxylic acid, aiming at practical and profitable routes for PEF in packaging applications (Banella et al., 2019).

properties

IUPAC Name

furan-2,5-dione;2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C4H8/c5-3-1-2-4(6)7-3;1-4(2)3/h1-2H;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOCFUQMSVZQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110171-93-2, 26426-80-2
Record name Isobutylene-maleic anhydride alternating copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110171-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylene-maleic anhydride copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=26426-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30911812
Record name Furan-2,5-dione--2-methylprop-1-ene (1/1)
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2,5-dione;2-methylprop-1-ene

CAS RN

26426-80-2, 110650-69-6
Record name 2,5-Furandione, polymer with 2-methyl-1-propene
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Record name 2,5-Furandione, polymer with 2-methyl-1-propene
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Record name Furan-2,5-dione--2-methylprop-1-ene (1/1)
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Record name 2,5-Furandione, polymer with 2-methyl-1-propene
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Synthesis routes and methods I

Procedure details

Following the general procedure of Example 2 equimolar proportions of isobutylene and maleic anhydride were copolymerized in a pressure reactor employing a peroxide catalyst to produce an isobutylene-maleic anhydride copolymer which was found to have a molecular weight of about 7,000,000. 9 Grams of said copolymer was dissolved in 41 grams of N-methylpyrrolidone and a solution of 0.09 gram of diethylene glycol in 4 grams of N-methylpyrrolidone was added thereto to produce a spinning dope containing 16.6% by weight of the copolymer and 1% by weight of said copolymer of the diethylene glycol cross-linking agent. when the solution was homogeneous, it was forced under a pressure of 70 pounds per square inch through a 15 hole spinnerette of 3 mil thickness into a coagulation bath of water at a temperature of 23°C. The resulting fiber was collected from the coagulation bath and placed in an oven at 105°C. for one hour to complete drying and solvent stripping from the fibers and to accomplish the cross-linking reaction. The fibers were then placed in a pressure vessel at room temperature and treated with gaseous ammonia at a pressure of 20 p.s.i. for 1 hour. The resulting fiber product was determined to have a gel capacity of 406 grams per gram in distilled water and 35 grams per gram in 0.27 N sodium chloride solution.
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Synthesis routes and methods II

Procedure details

The formed particulate matter was collected by centrifugation and dried to obtain 4.4 kg of realistic anhydride/isobutene copolymer. The resulting copolymer contained 50 mole % of succinic anhydride units according to elemental analysis, and had relative solution viscosity of 2.0 (measured in N,N-dimethylformamide solvent at 23° C. with an Ubbelohde viscometer).
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Citations

For This Compound
1
Citations
CP Nelson, GW Patton, K Arvidson, H Lee… - Food and chemical …, 2011 - Elsevier
The US Food and Drug Administration’s Office of Food Additive Safety in the Center for Food Safety and Applied Nutrition conducts safety assessments of food additives, including food-…
Number of citations: 20 www.sciencedirect.com

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